molecular formula C15H10ClF3O4 B14056762 (6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14056762
M. Wt: 346.68 g/mol
InChI Key: SELZMEAIXBVBQB-UHFFFAOYSA-N
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Description

(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety is attached via esterification or amidation reactions, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a biphenyl derivative with a hydrogen atom replacing the chloro group.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid: Similar structure but with a boronic acid moiety instead of hydroxyacetic acid.

    (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.

Uniqueness

(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C15H10ClF3O4

Molecular Weight

346.68 g/mol

IUPAC Name

2-[4-chloro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10ClF3O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

SELZMEAIXBVBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)Cl)OC(F)(F)F

Origin of Product

United States

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